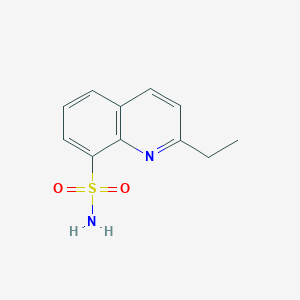
2-Ethylquinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylquinoline-8-sulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative of 2-ethylquinoline and is commonly referred to as E8QS. This compound is known to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 2-Ethylquinoline-8-sulfonamide is not fully understood. However, it is known to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of certain enzymes and proteins by binding to their active sites.
Biochemische Und Physiologische Effekte
2-Ethylquinoline-8-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Ethylquinoline-8-sulfonamide in lab experiments is its fluorescent properties. It can be used as a fluorescent probe in biochemical assays, allowing for the detection and quantification of various biomolecules. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 2-Ethylquinoline-8-sulfonamide. One potential direction is the development of new fluorescent probes based on this compound. Another potential direction is the investigation of its potential as a drug target in medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins.
Conclusion:
In conclusion, 2-Ethylquinoline-8-sulfonamide is a unique chemical compound that has been widely used in scientific research. It has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. Its fluorescent properties make it a valuable tool in biochemical assays, and its potential as a drug target warrants further investigation. While there are limitations to its use in lab experiments, the future directions for research involving this compound are promising.
Synthesemethoden
The synthesis of 2-Ethylquinoline-8-sulfonamide involves the reaction between 2-ethylquinoline and sulfonamide. The reaction is carried out in the presence of a catalyst and a suitable solvent. The reaction proceeds through nucleophilic substitution of the sulfonamide group on the quinoline ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Ethylquinoline-8-sulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in biochemical assays, as a ligand in metal ion coordination chemistry, and as a potential drug target in medicinal chemistry. It has also been used to study the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
157686-38-9 |
|---|---|
Produktname |
2-Ethylquinoline-8-sulfonamide |
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
2-ethylquinoline-8-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9-7-6-8-4-3-5-10(11(8)13-9)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
QVIIHAMITRCIJB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Kanonische SMILES |
CCC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Synonyme |
8-Quinolinesulfonamide, 2-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)
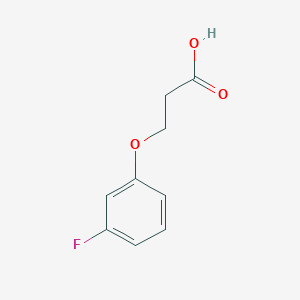

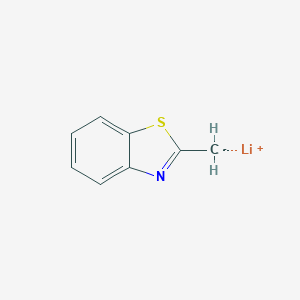
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
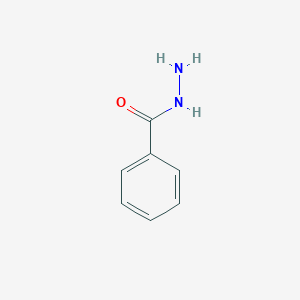
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

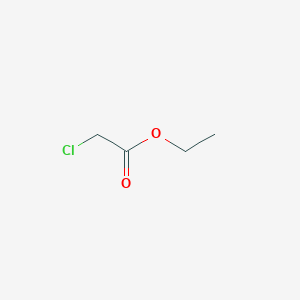
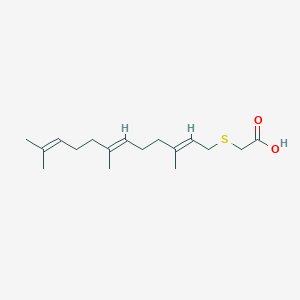
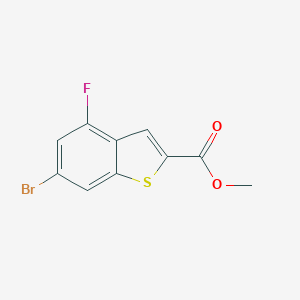
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
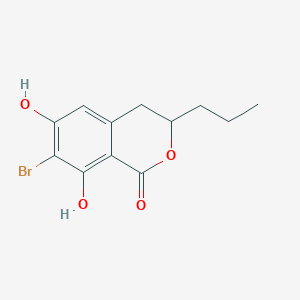
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)